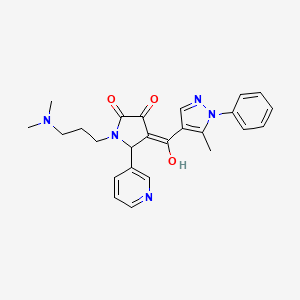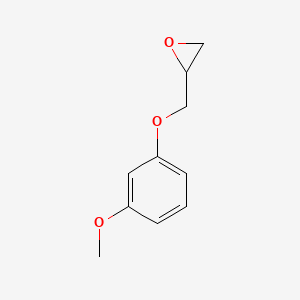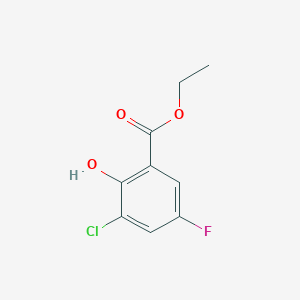![molecular formula C14H9ClF3N3OS B2945455 N-benzoyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea CAS No. 321430-46-0](/img/structure/B2945455.png)
N-benzoyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzoyl-N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoyl group, a chlorinated pyridinyl ring, and a thiourea moiety, making it a subject of interest in medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-benzoyl-N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea typically involves the reaction of benzoyl isothiocyanate with 3-chloro-5-(trifluoromethyl)-2-aminopyridine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The general reaction scheme is as follows:
Benzoyl isothiocyanate+3-chloro-5-(trifluoromethyl)-2-aminopyridine→N-benzoyl-N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated pyridinyl ring.
Oxidation and Reduction: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and benzoyl isothiocyanate.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Nucleophiles: Amines or alcohols for substitution reactions.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products:
Sulfinyl and Sulfonyl Derivatives: From oxidation reactions.
Substituted Pyridinyl Derivatives: From nucleophilic substitution reactions.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalytic processes.
Material Science: It can be used in the synthesis of novel polymers and materials with specific electronic properties.
Biology and Medicine:
Antimicrobial Agents: Due to its structural similarity to known bioactive thioureas, it may exhibit antimicrobial properties.
Enzyme Inhibition: Potential use as an inhibitor of enzymes that interact with thiourea derivatives.
Industry:
Agriculture: Possible applications as a pesticide or herbicide due to its chemical reactivity.
Pharmaceuticals: Development of new drugs targeting specific biological pathways.
作用機序
The mechanism by which N-benzoyl-N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea exerts its effects is largely dependent on its interaction with biological molecules. The thiourea moiety can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity. The chlorinated pyridinyl ring may enhance binding affinity through hydrophobic interactions and halogen bonding.
類似化合物との比較
- N-benzoyl-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea
- N-(4-nitrobenzoyl)-N’-(4-cyanophenyl)thiourea
- 1,3-bis(3,4-dichlorophenyl)thiourea
Comparison: N-benzoyl-N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea is unique due to the presence of both a chlorinated pyridinyl ring and a trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. Compared to other thiourea derivatives, this compound may offer enhanced stability and specificity in its applications.
This detailed overview provides a comprehensive understanding of N-benzoyl-N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea, highlighting its synthesis, reactions, applications, and unique characteristics
特性
IUPAC Name |
N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3N3OS/c15-10-6-9(14(16,17)18)7-19-11(10)20-13(23)21-12(22)8-4-2-1-3-5-8/h1-7H,(H2,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMOFFCTMFVOOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-ETHOXYPHENYL)(METHYL)SULFAMOYL]-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}THIOPHENE-2-CARBOXAMIDE](/img/structure/B2945376.png)







![2-(3,4-dimethoxyphenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B2945387.png)
![N-(3-chlorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2945388.png)
![2-chloro-6-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2945389.png)


